molecular formula C9H8N2OS B11108572 2-Cyclopropyl-5-(thiophen-2-YL)-1,3,4-oxadiazole

2-Cyclopropyl-5-(thiophen-2-YL)-1,3,4-oxadiazole

Cat. No.: B11108572
M. Wt: 192.24 g/mol
InChI Key: JXHNGKWUNLPDPP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(thiophen-2-YL)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of a cyclopropyl group, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(thiophen-2-YL)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also play a role in enhancing the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-(thiophen-2-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(thiophen-2-YL)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-5-(thiophen-2-YL)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-Cyclopropyl-5-(furan-2-YL)-1,3,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene ring.

    2-Cyclopropyl-5-(pyridin-2-YL)-1,3,4-oxadiazole: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-Cyclopropyl-5-(thiophen-2-YL)-1,3,4-oxadiazole is unique due to the combination of its cyclopropyl group, thiophene ring, and oxadiazole ring. This combination imparts specific electronic and steric properties that can be advantageous in various applications, particularly in medicinal chemistry where it can interact with biological targets in a distinct manner compared to its analogs.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-cyclopropyl-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C9H8N2OS/c1-2-7(13-5-1)9-11-10-8(12-9)6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

JXHNGKWUNLPDPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

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